

Spectroscopic Profile of 5-Bromo-2,4-dimethylaniline: A Technical Guide

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Compound of Interest

Compound Name: **5-Bromo-2,4-dimethylaniline**

Cat. No.: **B189010**

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-2,4-dimethylaniline** (CAS No: 69383-60-4), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Chemical Structure and Properties

5-Bromo-2,4-dimethylaniline is an aromatic amine with the chemical formula C₈H₁₀BrN. Its structure consists of an aniline ring substituted with a bromine atom and two methyl groups.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ BrN	--INVALID-LINK--[1]
Molecular Weight	200.08 g/mol	--INVALID-LINK--[1]
CAS Number	69383-60-4	--INVALID-LINK--[1]

Spectroscopic Data

A complete set of experimentally-derived spectroscopic data for **5-Bromo-2,4-dimethylaniline** is not readily available in public databases. The following sections provide known details and

expected spectral features based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: While specific experimental data for **5-Bromo-2,4-dimethylaniline** is not available in the reviewed literature, a ¹H NMR spectrum has been recorded on a Varian CFT-20 instrument. [1] The expected spectrum would feature singlets for the two methyl groups and the amine protons, along with signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts would be influenced by the electron-donating nature of the amino and methyl groups and the electron-withdrawing effect of the bromine atom.

¹³C NMR: No experimental ¹³C NMR data for **5-Bromo-2,4-dimethylaniline** has been identified in the public domain. A typical ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be affected by the positions of the bromine, amino, and methyl substituents.

Infrared (IR) Spectroscopy

An FTIR spectrum of **5-Bromo-2,4-dimethylaniline** has been obtained.[1]

Experimental Protocol:

- Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.[1]
- Sample Preparation: The spectrum was acquired using a capillary cell with the sample in a melt (crystalline phase).[1]

While the full spectrum with peak assignments is not provided, the IR spectrum of the related compound, 2,4-dimethylaniline, shows characteristic bands for N-H stretching, C-H stretching of the methyl and aromatic groups, and aromatic C=C bending vibrations.[2] For **5-Bromo-2,4-dimethylaniline**, one would expect to observe:

- N-H stretching: Bands in the region of 3300-3500 cm⁻¹.
- C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
- C=C stretching (aromatic): Bands around 1500-1600 cm⁻¹.

- C-N stretching: Typically observed in the $1250\text{-}1350\text{ cm}^{-1}$ region.
- C-Br stretching: A band in the lower frequency region, typically below 600 cm^{-1} .

Mass Spectrometry (MS)

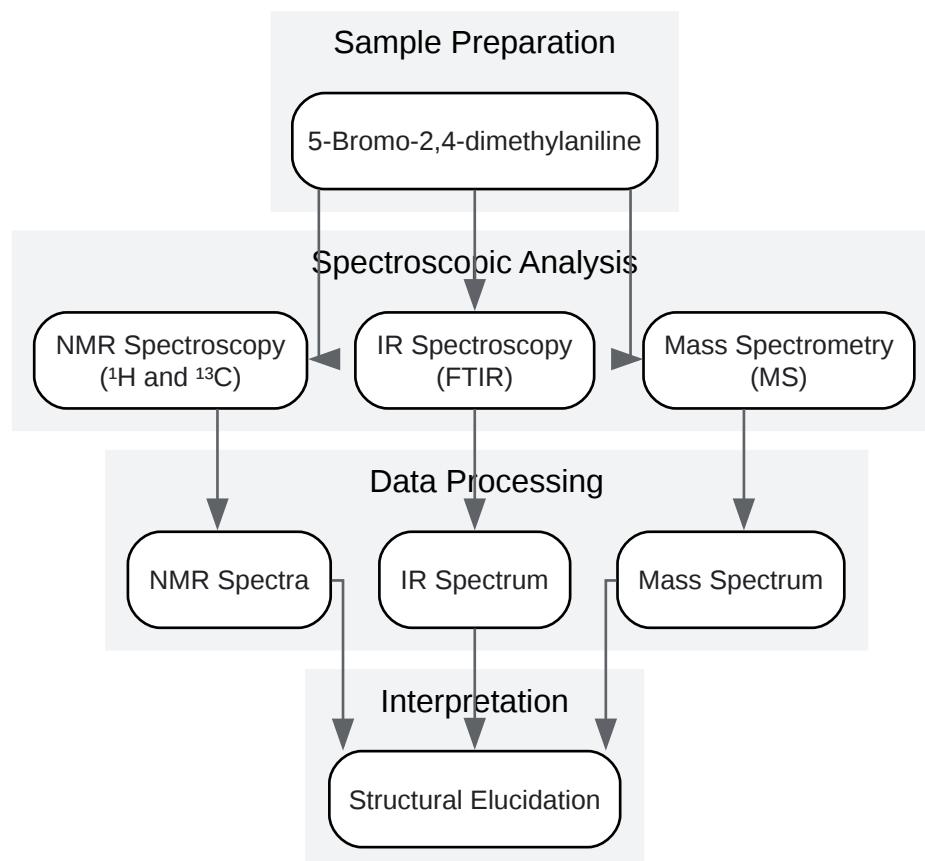
Experimental mass spectrometry data for **5-Bromo-2,4-dimethylaniline**, including the mass spectrum and fragmentation pattern, is not currently available in the surveyed public databases.

The expected electron ionization (EI) mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound ($m/z \approx 200$ and 202 due to the isotopic abundance of bromine). Common fragmentation pathways for substituted anilines involve the loss of the substituents or cleavage of the aromatic ring.

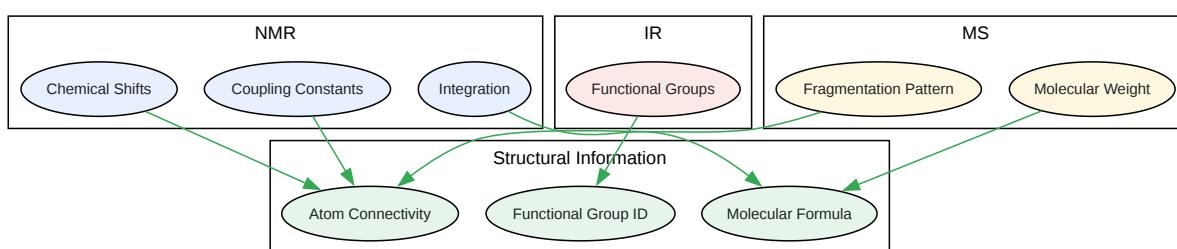
Experimental Workflows

The general workflow for obtaining the spectroscopic data discussed is outlined below.

General Spectroscopic Analysis Workflow



Logical Relationships in Spectroscopic Interpretation

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References

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